Helichrysetin

Catalog No.
S529830
CAS No.
62014-87-3
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helichrysetin

CAS Number

62014-87-3

Product Name

Helichrysetin

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+

InChI Key

OWGUBYRKZATRIT-QPJJXVBHSA-N

SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O

Solubility

Soluble in DMSO

Synonyms

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, helichrysetin

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O

Description

The exact mass of the compound Helichrysetin is 286.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Gastric Cancer Treatment

Lung Cancer Treatment

Inhibition of NF‑κB and EGFR Signaling Pathways

Inhibition of HIV-1 Protease

Anti-Oxidative Activity

Antiplatelet Activity

Helichrysetin is a naturally occurring chalcone, a type of flavonoid found in various plant species, particularly within the genus Helichrysum. This compound is characterized by its unique chemical structure, which includes a benzene ring and an α,β-unsaturated carbonyl group. Its molecular formula is C₁₅H₁₄O₃, and it has garnered attention for its diverse biological activities, particularly in the field of cancer research.

Research suggests helichrysetin may possess various biological properties, including antioxidant and anti-inflammatory effects [, ]. However, the exact mechanisms by which it exerts these effects are still under investigation.

Some studies suggest helichrysetin may act by scavenging free radicals, reducing inflammatory signaling pathways, or inhibiting specific enzymes [, ]. More research is needed to fully understand its mechanism of action.

Typical of chalcones. These include:

  • Condensation Reactions: Helichrysetin can be synthesized through the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base.
  • Reduction Reactions: The carbonyl group in helichrysetin can be reduced to form corresponding alcohols or other derivatives.
  • Oxidation Reactions: Under certain conditions, helichrysetin can be oxidized to form flavonoid derivatives.

These reactions are crucial for modifying helichrysetin to enhance its biological activity or to synthesize analogs for research purposes.

Helichrysetin exhibits significant biological activities, particularly:

  • Anticancer Properties: Research has demonstrated that helichrysetin induces apoptosis in various cancer cell lines, including A549 human lung adenocarcinoma cells and Ca Ski cervical cancer cells. Mechanisms include the induction of DNA damage and disruption of mitochondrial membrane potential, leading to cell cycle arrest at the S phase .
  • Antioxidant Activity: Helichrysetin has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Studies indicate that helichrysetin can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Helichrysetin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from various Helichrysum species using solvent extraction techniques.
  • Chemical Synthesis: The most common synthetic route involves the Claisen-Schmidt condensation between appropriate aldehydes and ketones under basic conditions.
  • Modification of Existing Chalcones: Structural modifications can enhance its bioactivity or alter its pharmacokinetic properties.

Helichrysetin has potential applications in:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, helichrysetin is being investigated as a lead compound for drug development.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.
  • Cosmetics: The anti-inflammatory effects of helichrysetin may also find applications in skincare products.

Studies have explored the interactions of helichrysetin with various cellular pathways:

  • DNA Damage Response: Research indicates that helichrysetin induces DNA damage that activates signaling pathways involving p53 and JNK, leading to apoptosis .
  • Energy Metabolism Regulation: It has been shown to target the c-Myc/PDHK1 axis, affecting energy metabolism in cancer cells .

These interactions highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.

Helichrysetin shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:

CompoundStructure TypeBiological ActivityUnique Feature
XanthohumolChalconeAnticancer, anti-inflammatoryPrenylated structure enhances bioactivity
Licochalcone AChalconeAnticancerStronger cytotoxic effects on certain cancers
PinocembrinFlavonoidAntioxidantExhibits neuroprotective effects

Helichrysetin's uniqueness lies in its specific mechanism of inducing apoptosis and targeting metabolic pathways in cancer cells, setting it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MJ0KMG7AW4

Wikipedia

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Phan CW, Sabaratnam V, Yong WK, Abd Malek SN. The role of chalcones: helichrysetin, xanthohumol, and flavokawin-C in promoting neurite outgrowth in PC12 Adh cells. Nat Prod Res. 2017 May 25:1-5. doi: 10.1080/14786419.2017.1331226. [Epub ahead of print] PubMed PMID: 28539058.
2: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.
3: Seleteng Kose L, Moteetee A, Van Vuuren S. Ethnobotanical survey of medicinal plants used in the Maseru district of Lesotho. J Ethnopharmacol. 2015 Jul 21;170:184-200. doi: 10.1016/j.jep.2015.04.047. Epub 2015 May 7. PubMed PMID: 25957810.
4: Ho YF, Karsani SA, Yong WK, Abd Malek SN. Induction of apoptosis and cell cycle blockade by helichrysetin in a549 human lung adenocarcinoma cells. Evid Based Complement Alternat Med. 2013;2013:857257. doi: 10.1155/2013/857257. Epub 2013 Mar 3. PubMed PMID: 23533528; PubMed Central PMCID: PMC3603683.
5: Vogel S, Barbic M, Jürgenliemk G, Heilmann J. Synthesis, cytotoxicity, anti-oxidative and anti-inflammatory activity of chalcones and influence of A-ring modifications on the pharmacological effect. Eur J Med Chem. 2010 Jun;45(6):2206-13. doi: 10.1016/j.ejmech.2010.01.060. Epub 2010 Jan 29. PubMed PMID: 20153559.
6: Cooksley V. Aromatherapy research and practice. Beginnings. 2008 Summer;28(3):22-3. PubMed PMID: 19271562.
7: Vogel S, Ohmayer S, Brunner G, Heilmann J. Natural and non-natural prenylated chalcones: synthesis, cytotoxicity and anti-oxidative activity. Bioorg Med Chem. 2008 Apr 15;16(8):4286-93. doi: 10.1016/j.bmc.2008.02.079. Epub 2008 Feb 29. PubMed PMID: 18343123.
8: Cheenpracha S, Karalai C, Ponglimanont C, Subhadhirasakul S, Tewtrakul S. Anti-HIV-1 protease activity of compounds from Boesenbergia pandurata. Bioorg Med Chem. 2006 Mar 15;14(6):1710-4. Epub 2005 Nov 2. PubMed PMID: 16263298.
9: Van Puyvelde L, De Kimpe N, Costa J, Munyjabo V, Nyirankuliza S, Hakizamungu E, Schamp N. Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of helichrysetin. J Nat Prod. 1989 May-Jun;52(3):629-33. PubMed PMID: 2778452.

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